molecular formula C10H13NO2 B1396071 Ethyl 3, 5-diMethyl-2-pyridinecarboxylate CAS No. 80206-41-3

Ethyl 3, 5-diMethyl-2-pyridinecarboxylate

Cat. No.: B1396071
CAS No.: 80206-41-3
M. Wt: 179.22 g/mol
InChI Key: WGYIDPRYAIMJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3, 5-diMethyl-2-pyridinecarboxylate is a chemical compound known for its applications in various scientific experiments. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₇H₉NO₂.

Scientific Research Applications

Ethyl 3, 5-diMethyl-2-pyridinecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3, 5-diMethyl-2-pyridinecarboxylate can be synthesized through several methods. One common method involves the condensation of 2,3-pentanedione with proline, followed by esterification with ethanol. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the alkylation of 3,5-dimethylpyridine with ethyl chloroformate. This method is preferred due to its efficiency and scalability. The reaction is usually conducted in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid byproduct .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3, 5-diMethyl-2-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different pyridine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .

Mechanism of Action

The mechanism of action of Ethyl 3, 5-diMethyl-2-pyridinecarboxylate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,5-dimethylpyrazine-2-carboxylate
  • 3,5-Dimethylpyridine-2-carboxylic acid
  • Ethyl 2,6-dimethylpyridine-3-carboxylate

Uniqueness

Ethyl 3, 5-diMethyl-2-pyridinecarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3,5-dimethylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-4-13-10(12)9-8(3)5-7(2)6-11-9/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYIDPRYAIMJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717272
Record name Ethyl 3,5-dimethylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80206-41-3
Record name Ethyl 3,5-dimethylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3, 5-diMethyl-2-pyridinecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3, 5-diMethyl-2-pyridinecarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 3, 5-diMethyl-2-pyridinecarboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3, 5-diMethyl-2-pyridinecarboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3, 5-diMethyl-2-pyridinecarboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3, 5-diMethyl-2-pyridinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.